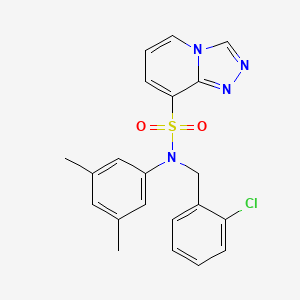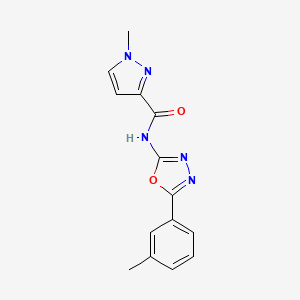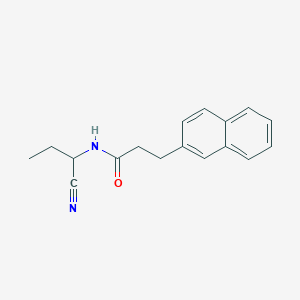
N-(2-methylbenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as MPOC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-methylbenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide is not yet fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells or bacteria. It may also work by modulating certain signaling pathways involved in inflammation or neuronal protection.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. N-(2-methylbenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have antibacterial activity against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methylbenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide is its relatively simple synthesis method, which allows for easy production in the lab. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylbenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methylbenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide and to identify any potential side effects or toxicity.
Synthesemethoden
N-(2-methylbenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzylamine with 4-bromobenzaldehyde to form 2-methyl-N-(4-bromobenzyl)aniline. This intermediate is then reacted with pyrrolidine and triethylamine to form N-(2-methylbenzyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enamide. Finally, this compound is treated with cyanogen bromide and sodium azide to form N-(2-methylbenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methylbenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(2-methylbenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide has also been investigated for its potential as a neuroprotective agent and for its ability to inhibit the growth of certain viruses.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-15-10-16(2)12-18(11-15)26(13-17-6-3-4-7-19(17)22)29(27,28)20-8-5-9-25-14-23-24-21(20)25/h3-12,14H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERJRBLPXQQSME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)

![4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine](/img/structure/B2354969.png)
![Ethyl 5-[(4-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354970.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,3-dihydroindene-2-carboxamide;hydrochloride](/img/structure/B2354974.png)

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2354976.png)

![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)
![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)

